N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide
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Overview
Description
N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chloromethylphenoxy acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of functionalized benzothiazole compounds.
Scientific Research Applications
N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
4-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.
Benzoxazole derivatives: These compounds share similar structural features and biological activities.
Uniqueness
N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-10-15(7-9-17(13)23)28-12-21(27)24-14-6-8-16(19(26)11-14)22-25-18-4-2-3-5-20(18)29-22/h2-11,26H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNNOWLPWUHUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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